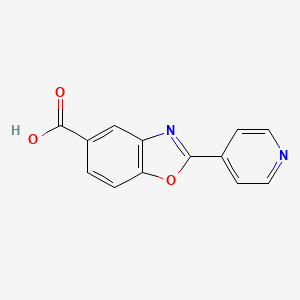
2-(4-pyridinyl)-1,3-benzoxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-pyridinyl)-1,3-benzoxazole-5-carboxylic acid is a heterocyclic compound that features both pyridine and benzoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-pyridinyl)-1,3-benzoxazole-5-carboxylic acid typically involves the formation of the benzoxazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions to form the benzoxazole ring. Subsequently, the pyridine ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-pyridinyl)-1,3-benzoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
2-(4-pyridinyl)-1,3-benzoxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(4-pyridinyl)-1,3-benzoxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-(4-pyridinyl)-1,3-benzoxazole: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
2-(4-pyridinyl)-1,3-benzothiazole-5-carboxylic acid: Contains a sulfur atom instead of oxygen in the heterocyclic ring, which can influence its electronic properties and reactivity.
2-(4-pyridinyl)-1,3-benzimidazole-5-carboxylic acid: Contains a nitrogen atom in place of oxygen, affecting its hydrogen bonding and reactivity.
Uniqueness
2-(4-pyridinyl)-1,3-benzoxazole-5-carboxylic acid is unique due to the presence of both the pyridine and benzoxazole rings, along with the carboxylic acid group. This combination of functional groups provides the compound with distinct chemical and physical properties, making it a versatile molecule for various applications.
Properties
CAS No. |
1018578-55-6 |
|---|---|
Molecular Formula |
C13H8N2O3 |
Molecular Weight |
240.21g/mol |
IUPAC Name |
2-pyridin-4-yl-1,3-benzoxazole-5-carboxylic acid |
InChI |
InChI=1S/C13H8N2O3/c16-13(17)9-1-2-11-10(7-9)15-12(18-11)8-3-5-14-6-4-8/h1-7H,(H,16,17) |
InChI Key |
KXANPESVSHKFIO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(=O)O)N=C(O2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















